molecular formula C9H11N5O2 B429519 2-ethoxy-N-(7H-purin-6-yl)acetamide

2-ethoxy-N-(7H-purin-6-yl)acetamide

Cat. No.: B429519
M. Wt: 221.22g/mol
InChI Key: KJRPOYUYEJZXJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The compound 2-ethoxy-N-(7H-purin-6-yl)acetamide is systematically named according to IUPAC guidelines as This compound. This nomenclature reflects its core purine structure, where the hydrogen atom resides at the N7 position, and an ethoxyacetamide group is attached to the C6 position of the purine ring. The numbering of the purine system follows standard conventions, with positions 1–9 assigned clockwise, starting from the nitrogen atom in the five-membered ring.

The systematic identification of this molecule is further supported by its SMILES notation (CCOCC(=O)NC1=NC=NC2=C1NC=N2) and InChIKey (KJRPOYUYEJZXJB-UHFFFAOYSA-N), which encode its connectivity and stereochemical features. These identifiers are critical for database searches and computational modeling.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₉H₁₁N₅O₂ , with a calculated molecular weight of 221.22 g/mol . This composition aligns with its structure, comprising a purine base (C₅H₄N₅) modified by an ethoxyacetamide side chain (C₄H₇NO₂).

Property Value
Molecular Formula C₉H₁₁N₅O₂
Molecular Weight 221.22 g/mol
Exact Mass 221.0814 Da
XLogP3 (Lipophilicity) 0.3

The XLogP3 value of 0.3 indicates moderate hydrophobicity, suggesting balanced solubility in polar and nonpolar solvents. This property is influenced by the ethoxy group’s polarity and the purine ring’s aromaticity.

Tautomeric Forms and Protonation States

Purines exhibit tautomerism due to the mobility of hydrogen atoms across nitrogen atoms in the heterocyclic ring. For this compound, the predominant tautomer involves a hydrogen atom at N7, as indicated by the "7H" designation. However, under specific pH conditions or in polar solvents, protonation or deprotonation may occur:

  • Acidic Conditions : Protonation likely occurs at N1 or N3 of the purine ring, forming a cationic species.
  • Basic Conditions : Deprotonation of the N9 position may yield an anionic form, though this is less common due to the electron-withdrawing acetamide group.

Experimental studies on related purine derivatives, such as N6-acetyladenine , demonstrate that substituents at C6 can stabilize specific tautomers by altering electron density. For example, the ethoxyacetamide group in this compound may favor the N7-H tautomer by sterically hindering alternative protonation sites.

Comparative Analysis with Related Purine Acetamide Derivatives

To contextualize the properties of this compound, a comparison with structurally analogous compounds is essential:

Compound Molecular Formula Substituents Key Differences
N-(7H-Purin-6-yl)acetamide C₇H₇N₅O Acetamide at C6 Lacks ethoxy group; simpler side chain
N-(6-Chloro-7H-purin-2-yl)acetamide C₇H₆ClN₅O Chlorine at C6, acetamide at C2 Altered substitution pattern affects reactivity
Triacetylganciclovir C₁₅H₁₉N₅O₇ Acetylated hydroxyl groups Larger, more complex antiviral derivative
  • Electronic Effects : The ethoxy group in this compound donates electron density via resonance, potentially enhancing nucleophilic substitution reactions at C6 compared to chloro-substituted analogs.
  • Biological Relevance : Unlike antiviral derivatives like ganciclovir, this compound lacks glycosidic linkages or additional functional groups, limiting its direct therapeutic applications. However, its structure serves as a scaffold for synthesizing purine-based inhibitors.
  • Synthetic Accessibility : The ethoxyacetamide side chain simplifies synthesis compared to polyacetylated derivatives, which require multi-step protection and deprotection strategies.

Properties

Molecular Formula

C9H11N5O2

Molecular Weight

221.22g/mol

IUPAC Name

2-ethoxy-N-(7H-purin-6-yl)acetamide

InChI

InChI=1S/C9H11N5O2/c1-2-16-3-6(15)14-9-7-8(11-4-10-7)12-5-13-9/h4-5H,2-3H2,1H3,(H2,10,11,12,13,14,15)

InChI Key

KJRPOYUYEJZXJB-UHFFFAOYSA-N

SMILES

CCOCC(=O)NC1=NC=NC2=C1NC=N2

Canonical SMILES

CCOCC(=O)NC1=NC=NC2=C1NC=N2

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

2-ethoxy-N-(7H-purin-6-yl)acetamide has been investigated for its potential therapeutic applications:

  • Anticancer Activity: Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including non-small cell lung cancer (NSCLC). For instance, a concentration-dependent study showed significant apoptotic effects at varying concentrations:
Concentration (μM)Apoptotic Cells (%) H460Apoptotic Cells (%) A549
511.198.55
1024.8912.47
1540.0926.76

This data indicates its potential as a candidate for anticancer drug development.

  • Antiviral Properties: The compound's structural similarity to nucleosides suggests it may inhibit viral replication processes, making it a subject of interest for antiviral drug development.

Biochemical Research

This compound has been utilized as a probe to study enzyme activities related to nucleotide metabolism:

  • Enzyme Inhibition: It has been shown to inhibit enzymes involved in nucleotide synthesis pathways, which can be relevant in treating metabolic disorders and cancers characterized by altered nucleotide metabolism.

Industrial Applications

In the chemical industry, this compound serves as a precursor for synthesizing more complex molecules. Its unique structural properties allow it to be used in developing new materials and chemicals.

Case Studies and Clinical Implications

Several studies have explored the clinical implications of this compound:

  • Anticancer Research: A study highlighted the compound's ability to induce apoptosis in NSCLC cell lines, suggesting its potential role as an anticancer agent.
  • Antiviral Studies: Research indicated that derivatives of similar purine compounds exhibit antiviral activity against herpes simplex virus type 1 (HSV-1), including acyclovir-resistant strains.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

A comparative analysis of 2-ethoxy-N-(7H-purin-6-yl)acetamide with related compounds highlights the impact of substituents on physicochemical and biological properties. Below is a summary of critical analogs:

Compound Name Molecular Formula Substituent Features Key Properties/Applications References
This compound C₉H₁₁N₅O₂ Ethoxy (-OCH₂CH₃) on acetamide Enhanced lipophilicity; kinase studies (inferred)
2-Propoxy-N-(7H-purin-6-yl)acetamide C₁₀H₁₃N₅O₂ Propoxy (-OCH₂CH₂CH₃) on acetamide Lower solubility vs. ethoxy analog (Entry 11)
N-(6-Chloro-7H-purin-2-yl)acetamide C₇H₆ClN₅O Chloro (-Cl) on purine C-6 Electrophilic reactivity; antitumor potential
2-(1,3-Dimethyl-2,6-dioxo-purine)-N-(4-methoxyphenyl)acetamide C₁₆H₁₇N₅O₄ Methoxyphenyl and dimethyl-dioxo purine Enhanced receptor binding affinity
2-[(6-Amino-7H-purin-8-yl)thio]acetamide C₇H₈N₆OS Thioether (-S-) linkage Redox modulation; antioxidant activity

Substituent Effects on Properties

Alkoxy Chain Length (Ethoxy vs. Propoxy)
  • Solubility : The ethoxy analog (C₉H₁₁N₅O₂) exhibits higher aqueous solubility than the propoxy derivative (C₁₀H₁₃N₅O₂) due to reduced hydrophobicity.
  • Bioavailability : Longer alkoxy chains (e.g., propoxy) may improve membrane permeability but increase metabolic instability.
Halogen vs. Alkoxy Substitution
  • Reactivity : The chloro-substituted analog (C₇H₆ClN₅O) shows higher electrophilicity, enabling covalent interactions with biological targets (e.g., DNA or enzymes).
  • Toxicity : Chloro groups may confer cytotoxicity, whereas ethoxy groups are generally metabolically stable.
Aromatic vs. Aliphatic Substituents
  • The methoxyphenyl-containing compound (C₁₆H₁₇N₅O₄) demonstrates stronger π-π interactions with aromatic residues in enzyme binding pockets, enhancing affinity.
Thioether vs. Ether Linkages

Pharmacological Potential

  • Kinase Inhibition : Ethoxy and propoxy acetamides are hypothesized to inhibit ATP-binding pockets in kinases due to structural mimicry of adenine.
  • Antiviral Activity : Chloro-substituted purines (e.g., C₇H₆ClN₅O) have shown efficacy against viral polymerases in preclinical studies.

Preparation Methods

N-7 tert-Butyl Group Introduction

The foundational step in purine functionalization involves regioselective alkylation at the N-7 position. A method developed by ACS Omega (2024) employs tert-butyl bromide and tin(IV) chloride (SnCl₄) in acetonitrile (ACN) to achieve this transformation. For instance, 6-chloro-2-methylthiopurine reacts with tert-butyl bromide in the presence of SnCl₄ and bis(trimethylsilyl)acetamide (BSA) at room temperature, yielding 7-(tert-butyl)-6-chloro-2-(methylthio)-7H-purine with 52% efficiency. This step ensures the purine core is primed for subsequent modifications while preserving reactive sites at C-6 and C-2.

Ethoxy Group Substitution at C-6

Following N-7 alkylation, the chlorine atom at C-6 is replaced via nucleophilic substitution. Sodium ethoxide in anhydrous ethanol facilitates this transformation, as demonstrated in the synthesis of 7-(tert-butyl)-6-ethoxy-7H-purine. Heating the reaction mixture at 100°C for 30 minutes achieves complete substitution, with neutralization using dilute acetic acid yielding the ethoxy-purine derivative in 93% crude yield. This method’s efficiency stems from the strong nucleophilicity of ethoxide ions and the polar aprotic solvent’s ability to stabilize transition states.

Synthesis of Ethoxy Acetamide Side Chain

Acylation of Aminopropionic Acid

Patent EP2228370A1 (2007) outlines a route to ethoxy acetamide precursors through acylation reactions. D,L-aminopropionic acid is treated with n-butyryl chloride in a water-acetone mixture under ice-cooled conditions, yielding N-butyryl-aminopropionic acid. The pH is adjusted to 1.0 using hydrochloric acid, and the product is extracted with ethyl acetate. This step highlights the importance of temperature control (<5°C) to minimize side reactions such as hydrolysis.

Activation of Carboxylic Acid

The carboxylic acid moiety is activated using ethyl oxalyl monochloride in tetrahydrofuran (THF) with dimethylaminopyridine (DMAP) as a catalyst. Heating the mixture at 70°C for 4 hours generates the reactive acyl chloride intermediate, which is subsequently quenched with water and extracted into ethyl acetate. This method avoids traditional thionyl chloride, reducing corrosivity and improving safety profiles.

Coupling of Purine and Acetamide Moieties

Amide Bond Formation

The final step involves coupling the ethoxy acetamide side chain with the functionalized purine. Patent EP2228370A1 describes reacting o-ethoxybenzamidine hydrochloride with hydrazine hydrate in ethanol under reflux. The purine derivative is then introduced, facilitating nucleophilic attack by the purine’s C-6 amine on the acyl chloride carbon. This reaction proceeds at room temperature for 1 hour, yielding 2-ethoxy-N-(7H-purin-6-yl)acetamide after recrystallization from ethyl acetate.

Optimization of Reaction Conditions

Key parameters influencing yield include:

  • Solvent Choice : Ethanol and dichloromethane are preferred for their ability to solubilize both polar and non-polar intermediates.

  • Temperature : Reactions conducted below 5°C minimize decomposition, while reflux conditions (70–80°C) accelerate coupling.

  • Catalysts : DMAP enhances acylation efficiency by stabilizing the tetrahedral intermediate.

Alternative Pathways and Modifications

Chlorosulfonation-Mediated Activation

An alternative method from EP2228370A1 involves chlorosulfonation of the purine intermediate using chlorosulfonic acid and thionyl chloride. The resulting sulfonyl chloride is treated with N-ethylpiperazine in dichloromethane, forming a sulfonamide intermediate that facilitates subsequent amidation. This route, however, introduces additional steps and reduces overall yield to 64%.

Direct Amination of Purine

The ACS Omega study demonstrates direct amination at C-6 using benzylamine in butanol at 120°C. While this method achieves 64% yield for N-benzyl derivatives, adapting it for ethoxy acetamide requires substituting benzylamine with ethoxy acetamide precursors, a modification yet to be reported in literature.

Critical Analysis of Methodologies

Yield Comparison Across Routes

MethodKey StepYield (%)Reference
Nucleophilic SubstitutionSodium ethoxide in ethanol93
Acylation-DMAPEthyl oxalyl monochloride68
ChlorosulfonationN-Ethylpiperazine coupling64

Scalability and Practical Considerations

The sodium ethoxide-mediated substitution offers high scalability due to its simplicity and use of inexpensive reagents. In contrast, DMAP-catalyzed acylation, while efficient, incurs higher costs due to catalyst usage . Industrial applications may prioritize the former for bulk synthesis, whereas the latter suits small-scale pharmaceutical production.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.